Cas no 2172012-58-5 (2-butyloxane-2-carbaldehyde)

2-butyloxane-2-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-butyloxane-2-carbaldehyde
- 2172012-58-5
- EN300-1619507
-
- インチ: 1S/C10H18O2/c1-2-3-6-10(9-11)7-4-5-8-12-10/h9H,2-8H2,1H3
- InChIKey: FTJPLUVUBWDQEW-UHFFFAOYSA-N
- ほほえんだ: O1CCCCC1(C=O)CCCC
計算された属性
- せいみつぶんしりょう: 170.130679813g/mol
- どういたいしつりょう: 170.130679813g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 4
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26.3Ų
2-butyloxane-2-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1619507-0.25g |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 0.25g |
$1117.0 | 2023-06-04 | ||
Enamine | EN300-1619507-100mg |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 100mg |
$930.0 | 2023-09-22 | ||
Enamine | EN300-1619507-500mg |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 500mg |
$1014.0 | 2023-09-22 | ||
Enamine | EN300-1619507-5000mg |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 5000mg |
$3065.0 | 2023-09-22 | ||
Enamine | EN300-1619507-250mg |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 250mg |
$972.0 | 2023-09-22 | ||
Enamine | EN300-1619507-0.1g |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 0.1g |
$1068.0 | 2023-06-04 | ||
Enamine | EN300-1619507-5.0g |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 5g |
$3520.0 | 2023-06-04 | ||
Enamine | EN300-1619507-0.05g |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 0.05g |
$1020.0 | 2023-06-04 | ||
Enamine | EN300-1619507-0.5g |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 0.5g |
$1165.0 | 2023-06-04 | ||
Enamine | EN300-1619507-1000mg |
2-butyloxane-2-carbaldehyde |
2172012-58-5 | 1000mg |
$1057.0 | 2023-09-22 |
2-butyloxane-2-carbaldehyde 関連文献
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
2-butyloxane-2-carbaldehydeに関する追加情報
Introduction to 2-butyloxane-2-carbaldehyde (CAS No. 2172012-58-5)
The compound 2-butyloxane-2-carbaldehyde, also known by its CAS number 2172012-58-5, is a significant molecule in the field of organic chemistry. This compound belongs to the class of oxolane derivatives and is characterized by its unique structure, which includes a cyclic ether ring fused with a carbonyl group. The molecule's structure is defined by the presence of a four-membered ring (oxolane) with two substituents: a butyl group and a formyl group. This combination makes it a versatile compound with potential applications in various industries, including pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the importance of oxolane derivatives like 2-butyloxane-2-carbaldehyde in the development of new materials and therapeutic agents. Researchers have explored its role in the synthesis of bioactive compounds, where its cyclic structure provides a platform for further functionalization. For instance, scientists have utilized this compound as an intermediate in the synthesis of complex molecules with potential anticancer properties. The ability to modify the substituents on the oxolane ring has opened new avenues for tailoring the compound's properties to meet specific requirements.
In terms of chemical synthesis, 2-butyloxane-2-carbaldehyde can be prepared through various methods, including intramolecular cyclization reactions. One notable approach involves the reaction of aldehydes with diols under acidic conditions, leading to the formation of the oxolane ring. This method has been optimized in recent studies to enhance yield and purity, making it more feasible for large-scale production. Additionally, advancements in catalytic systems have enabled more efficient synthesis pathways, reducing the environmental footprint of manufacturing processes.
The physical and chemical properties of 2-butyloxane-2-carbaldehyde are critical for understanding its behavior in different environments. The compound is typically a colorless liquid with a pleasant odor. Its solubility in common solvents such as water and organic solvents varies depending on the substituents' nature. The presence of the formyl group imparts some polarity to the molecule, while the oxolane ring contributes to its stability and reactivity. These properties make it suitable for use in various chemical reactions, including nucleophilic additions and condensations.
One area where 2-butyloxane-2-carbaldehyde has shown promise is in materials science. Researchers have investigated its use as a building block for synthesizing advanced polymers and coatings. The compound's ability to undergo polymerization under specific conditions has led to the development of materials with improved mechanical properties and thermal stability. Furthermore, its compatibility with other monomers has expanded its potential applications in creating hybrid materials tailored for specific industrial needs.
In the pharmaceutical industry, 2-butyloxane-2-carbaldehyde has been explored as a precursor for drug delivery systems. Its cyclic structure allows for controlled release mechanisms when incorporated into polymer matrices or nanoparticles. Recent studies have demonstrated its effectiveness in delivering therapeutic agents with enhanced bioavailability and reduced side effects. This highlights its potential as a key component in next-generation drug delivery technologies.
The environmental impact of 2-butyloxane-2-carbaldehyde is another area of interest for researchers. Studies have been conducted to assess its biodegradability and toxicity levels under various conditions. Preliminary results suggest that the compound is biodegradable under aerobic conditions, making it an eco-friendly alternative to traditional chemicals used in similar applications.
In conclusion, 2-butyloxane-2-carbaldehyde (CAS No. 2172012-58-5) is a versatile compound with a wide range of applications across multiple industries. Its unique structure and chemical properties make it an attractive candidate for further research and development. As advancements continue to be made in synthetic methods and application areas, this compound is poised to play an increasingly important role in shaping future innovations across diverse fields.
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